2-(tert-Butylcarbonylamino)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves stereocontrolled methods from amino acids or ketones. For instance, a practical, stereocontrolled synthesis of a related dipeptide isostere from (L)-phenylalanine has been demonstrated, showcasing the utility of tert-butylcarbonylamino groups in complex molecule construction (Nadin et al., 2001). Additionally, tert-butyl bromide-promoted intramolecular cyclization and its combination with Cu-catalyzed C-N coupling have been employed for the synthesis of acridines from 2-amino phenyl ketones and aryl boronic acids, highlighting a method that could potentially be adapted for the synthesis of 2-(tert-Butylcarbonylamino)phenylboronic acid (Cao et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through methods such as X-ray diffraction studies, revealing detailed structural information that can be applied to understand the spatial arrangement and conformation of 2-(tert-Butylcarbonylamino)phenylboronic acid derivatives (Naveen et al., 2007).
Chemical Reactions and Properties
2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting the reactivity of boronic acids in facilitating amide bond formation. This insight can be extrapolated to understand the reactivity of 2-(tert-Butylcarbonylamino)phenylboronic acid in similar chemical contexts (Wang et al., 2018).
Physical Properties Analysis
The physical properties of boronic acid derivatives, including solubility, melting points, and crystal structure, can be inferred from studies on similar compounds. For example, the characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provides insights into the crystalline structure and intermolecular interactions that might be present in 2-(tert-Butylcarbonylamino)phenylboronic acid (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and participation in catalytic cycles, can be gleaned from the behavior of phenylboronic acids and tert-butylcarbonylamino derivatives in synthetic transformations. For instance, the base-promoted synthesis of phenols from arylboronic acids using tert-butyl hydroperoxide showcases the reactivity of boronic acids under oxidative conditions, which may apply to 2-(tert-Butylcarbonylamino)phenylboronic acid as well (Guo et al., 2013).
Scientific Research Applications
Solid-State Protection of Diamines and Other Compounds
Phenylboronic acid derivatives, including 2-(tert-Butylcarbonylamino)phenylboronic acid, have been investigated for their potential in solid-state protection chemistry. This includes their reaction with various compounds like diamines, anthranilic acid, and diols, forming cyclic phenylboronic amides or esters. This method excludes the need for catalysts or other auxiliaries, offering a waste-free and facile approach to synthesis (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Reactivity in Amination-Reduction Reactions
The reactivity of phenylboronic acid derivatives, including 2-(tert-Butylcarbonylamino)phenylboronic acid, is notable in amination-reduction reactions. This reactivity enables the efficient synthesis of 2-(arylaminomethyl)phenylboronic compounds, opening pathways for the creation of novel aromatic amine derivatives (Adamczyk-Woźniak et al., 2011).
Catalyst in Suzuki-Miyaura Reactions
Phenylboronic acid derivatives are used as catalysts in Suzuki–Miyaura reactions. This involves the coupling of phenylboronic acid with aryl bromides or chlorides, a process integral to various chemical synthesis applications (Scrivanti et al., 2009).
Pharmaceutical and Chemical Engineering Applications
In pharmaceutical and chemical engineering, phenylboronic acid derivatives, including 2-(tert-Butylcarbonylamino)phenylboronic acid, have been utilized for recognizing, separating, and detecting compounds like saccharides, glycolipids, and glycoproteins. They are also used in self-regulated insulin delivery and tissue engineering (Liang-yin, 2006).
Synthesis of Fluoro-Phenylboronic Acid Compounds
The synthesis of various fluoro-phenylboronic acid compounds, including those involving 2-(tert-Butylcarbonylamino)phenylboronic acid, has been explored. This includes the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, demonstrating the versatility of phenylboronic acid derivatives in chemical synthesis (Zhong-wei, 2006).
Diagnostic and Therapeutic Applications
Phenylboronic acid derivatives are explored for their potential in diagnostic and therapeutic applications. Their ability to interact with carbohydrates makes them useful in glucose sensors and bio-separation applications. This highlights the emerging potential of phenylboronic acid derivatives in versatile medical applications (Matsumoto, Kataoka, & Miyahara, 2014).
Safety And Hazards
The safety information indicates that 2-(tert-Butylcarbonylamino)phenylboronic acid is classified as Combustible Solids (Storage Class Code 11) . It does not have a flash point . It should not be released into the environment . Personal protective equipment is required when handling this chemical, and dust formation should be avoided .
properties
IUPAC Name |
[2-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRAJVMTCAUABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400637 | |
Record name | 2-(tert-Butylcarbonylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylcarbonylamino)phenylboronic acid | |
CAS RN |
146140-95-6 | |
Record name | 2-(tert-Butylcarbonylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pivalamido)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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